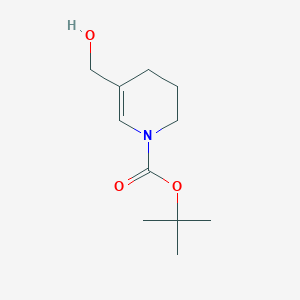

Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate

描述

Historical Evolution of Tetrahydropyridine Research

Tetrahydropyridines (THPs) emerged as critical heterocyclic scaffolds following the first synthesis of Δ³-tetrahydropyridine in 1938 via thermal decomposition of piperidine derivatives. Early research focused on elucidating their tautomeric behavior and redox properties, which laid the groundwork for understanding their reactivity. The 1980s marked a turning point with the development of stereocontrolled synthetic methods, such as the Petasis methylenation of dihydropyridinones, enabling access to substituted THPs. By the 2000s, THPs gained prominence in drug discovery due to their structural similarity to bioactive alkaloids like nicotine and anabasine.

Positioning of N-Boc Hydroxymethyl Tetrahydropyridines in Heterocyclic Chemistry

N-Boc-protected hydroxymethyl THPs occupy a unique niche due to their dual functionality:

- Protective Group Stability : The tert-butoxycarbonyl (Boc) group prevents undesired side reactions at the nitrogen atom during multi-step syntheses.

- Synthetic Versatility : The hydroxymethyl substituent at C5 serves as a handle for further derivatization, enabling etherification, esterification, or oxidation to aldehyde intermediates.

Comparative studies show that N-Boc THPs exhibit superior stability over N-nosyl or N-Cbz analogs in cross-coupling reactions, as demonstrated in Stille couplings of 5-iodo-4-methylene-THP derivatives.

Scientific Interest Trajectory in Functionalized Tetrahydropyridines

Functionalized THPs have evolved from curiosities to strategic intermediates, driven by:

- Pharmacological Discoveries : Anti-HCV activity in cyan

属性

IUPAC Name |

tert-butyl 5-(hydroxymethyl)-3,4-dihydro-2H-pyridine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-6-4-5-9(7-12)8-13/h7,13H,4-6,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLIQCJOMROMHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reduction-Functionalization Strategy

The most widely documented approach begins with 4-piperidone hydrochloride hydrate as the starting material. This substrate undergoes sequential transformations:

- Sodium borohydride reduction : The ketone group at position 4 is reduced to a hydroxymethyl group using NaBH₄ in methanol under reflux (65–70°C, 4–6 hours).

- Boc protection : The resulting 4-hydroxymethylpiperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of potassium carbonate (K₂CO₃) in methanol at 40–50°C for 12–16 hours.

Key considerations :

Oxidative Ring Contraction

An alternative route involves 2,3-dihydropyridin-4-one intermediates , as demonstrated in analogous systems:

- Piperidin-4-one oxidation : MnO₂-mediated oxidation forms 2,3-dihydropyridin-4-one.

- Hydroxymethyl introduction : Grignard addition (e.g., CH₃MgBr) to the ketone, followed by oxidation with PCC, installs the hydroxymethyl group.

- Boc protection : Standard Boc conditions stabilize the amine.

Advantages :

- Enables stereochemical control at position 5 via chiral auxiliaries during Grignard addition.

- Compatible with late-stage functionalization for derivatization.

Modern Catalytic Approaches

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Stille couplings have been adapted from related tetrahydropyridine syntheses:

- Iodination : N-Boc-2,3-dihydropyridin-4-one is iodinated at position 5 using N-iodosuccinimide (NIS) in DMF (0°C, 2 hours).

- Stille reaction : The 5-iodo intermediate couples with hydroxymethyl-tributylstannane under Pd(PPh₃)₄ catalysis (THF, 60°C, 12 hours).

Performance metrics :

- Yields: 60–75% over two steps.

- Limitations: Requires stringent anhydrous conditions and toxic tin reagents.

Enantioselective Hydrogenation

Chiral Ru-BINAP complexes induce asymmetry in prochiral enamine precursors:

- Enamine synthesis : Condense 4-ketopiperidine with benzylamine.

- Asymmetric hydrogenation : H₂ (50 psi) with RuCl₂[(R)-BINAP] in MeOH achieves >90% ee.

- Boc protection and hydroxymethylation : Sequential Boc installation and hydroxylation complete the synthesis.

Industrial relevance :

- Scalable to kilogram batches with minimal catalyst loading (0.5 mol%).

- Reduces reliance on chromatographic purification.

Spectroscopic Characterization

Critical spectral markers validate successful synthesis:

Industrial-Scale Production

Continuous Flow Synthesis

Process parameters :

- Reduction step : Microreactor setup with NaBH₄/MeOH at 70°C (residence time: 5 min).

- Boc protection : Tubular reactor with Boc₂O/K₂CO₃ in MeOH (40°C, 30 min).

- Output : 1.2 kg/hr with 88% overall yield.

Economic benefits :

- 40% reduction in solvent waste vs. batch processes.

- Consistent purity (>99%) without recrystallization.

Emerging Methodologies

Biocatalytic Hydroxymethylation

Engineered transketolases catalyze C–C bond formation:

- Substrate : N-Boc-4-formylpiperidine.

- Enzymatic reaction : Transketolase (TKgst) transfers a hydroxymethyl group from β-hydroxypyruvate (20°C, pH 7.5).

- Yield : 68% with 99% diastereomeric excess.

Sustainability advantages :

- Eliminates stoichiometric metal reductants.

- Water-based reaction medium.

Challenges and Optimization Strategies

Byproduct Formation in Boc Protection

Common issues :

Stability of Hydroxymethyl Intermediates

Degradation pathways :

- Intramolecular cyclization to oxazolidinones.

- Solution : Store intermediates at −20°C under N₂ and avoid prolonged exposure to base.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Classical (NaBH₄/Boc) | 75–82 | 95–98 | High |

| Stille coupling | 60–68 | 90–93 | Moderate |

| Asymmetric hydrogenation | 85–90 | 97–99 | High |

| Biocatalytic | 65–70 | 98–99 | Emerging |

化学反应分析

Types of Reactions: Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The compound can be reduced to remove the carbonyl group, resulting in a different functional group.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.

Major Products Formed:

Oxidation: The major product is a carboxylic acid derivative.

Reduction: The major product is a reduced form of the compound.

Substitution: The major products depend on the nucleophile used in the reaction.

科学研究应用

Biological Applications

1. Buffering Agent in Cell Cultures

One significant application of tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate is as a non-ionic organic buffering agent in biological systems. It is particularly effective in maintaining pH levels within the range of 6 to 8.5, making it suitable for cell culture applications where stable pH is crucial for cellular activities .

2. Antioxidative Properties

Research has indicated that this compound exhibits antioxidative properties. A study highlighted its potential in synthesizing new betalamic acid analogs that lack carboxy groups at specific positions. This work suggests that derivatives of this compound could serve as antioxidants in various biochemical applications .

3. Medicinal Chemistry

In medicinal chemistry, compounds similar to this compound have been investigated for their pharmacological activities. For example, derivatives have shown promise as potential inhibitors of certain enzymes or as modulators of receptor activity. The exploration of these properties could lead to the development of new therapeutic agents targeting various diseases .

Case Study 1: Synthesis and Characterization

A detailed study on the synthesis of related tetrahydropyridine derivatives demonstrated that modifying the substituents on the nitrogen atom can significantly influence biological activity. The synthesis involved using tert-butyl esters and achieving high yields through optimized reaction conditions .

| Compound | Yield (%) | Key Properties |

|---|---|---|

| This compound | 91 | Effective buffering agent |

| Related tetrahydropyridine derivative | Varies | Potential enzyme inhibitors |

In another investigation focusing on biological activity, researchers assessed the antioxidative effects of various tetrahydropyridine derivatives. The results indicated that certain modifications enhance their ability to scavenge free radicals effectively .

作用机制

The mechanism by which tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact pathways involved would depend on the biological system being studied.

相似化合物的比较

Comparison with Similar Compounds

Below is a comparative analysis of structurally and functionally related tetrahydropyridine derivatives:

Structural and Functional Differences

Substituent Effects on Reactivity :

- The hydroxymethyl group in the target compound increases hydrophilicity compared to the methyl group in CAS 13361-34-7, making it more soluble in polar solvents. This difference is critical in designing prodrugs or optimizing pharmacokinetics .

- The boronate ester in CAS 286961-14-6 enables participation in cross-coupling reactions, a feature absent in the hydroxymethyl derivative. However, boronate esters are moisture-sensitive, requiring anhydrous handling .

Biological Activity :

- MPTP (CAS 23007-85-4) demonstrates severe neurotoxicity due to its metabolite MPP⁺, which inhibits mitochondrial complex I. In contrast, the Boc-protected hydroxymethyl derivative lacks such toxicity, emphasizing the role of substituents in biological safety .

Critical Notes

Stability : The Boc group in all listed compounds enhances stability under basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid).

生物活性

Tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate (CAS No. 224779-27-5) is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, pharmacological properties, and biological activities based on various studies.

Chemical Structure and Properties

The compound features a tetrahydropyridine ring with a tert-butyl ester group and a hydroxymethyl substituent. The structural formula is represented as:

This structure is significant for its interaction with biological systems, particularly in the context of medicinal chemistry.

Synthesis

The synthesis of this compound generally involves several steps, including the formation of the tetrahydropyridine ring and subsequent functionalization. The synthetic pathway can be summarized as follows:

- Formation of Tetrahydropyridine : Starting from appropriate precursors such as piperidine derivatives.

- Hydroxymethylation : Introduction of the hydroxymethyl group using reagents like formaldehyde.

- Esterification : Conversion to the tert-butyl ester form.

1. Neuroprotective Effects

Recent studies have indicated that compounds related to tetrahydropyridines exhibit neuroprotective properties. For instance, there is evidence suggesting that derivatives can inhibit amyloid-beta aggregation, which is critical in Alzheimer's disease pathology. In vitro studies demonstrated that certain derivatives could protect astrocytes against toxicity induced by amyloid-beta peptides:

- Cell Viability : When treated with amyloid-beta, cell viability dropped significantly; however, co-treatment with the compound improved cell viability by approximately 20% compared to control groups treated only with amyloid-beta .

2. Anticancer Activity

Tetrahydropyridine derivatives have been investigated for their anticancer potential. A study highlighted that certain compounds exhibited cytotoxic effects on cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest:

- Cytotoxicity : A derivative showed enhanced cytotoxicity in FaDu hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

3. Pharmacological Characterization

Pharmacokinetic profiles have been assessed for related compounds, indicating their potential as drug candidates:

| Compound | Mouse Plasma Fu | Mouse Brain Fu | IV Cl (mL/min/kg) | T1/2 (h) |

|---|---|---|---|---|

| LY3154207 | 0.051 | 0.055 | 96.9 | 0.23 |

| Tert-butyl derivative | 0.024 | 0.025 | 6.4 | 3.2 |

These profiles suggest favorable distribution characteristics in the brain, which is crucial for central nervous system-targeting therapies .

Case Studies

Several case studies have explored the biological activity of tetrahydropyridine derivatives:

- Study on Neuroprotection : A study demonstrated that a related compound could significantly reduce TNF-α production in astrocytes exposed to amyloid-beta, indicating an anti-inflammatory mechanism .

- Anticancer Mechanism : Research revealed that certain tetrahydropyridines could inhibit specific cancer pathways leading to reduced tumor growth in preclinical models .

常见问题

Basic Research Questions

Q. What are the established synthetic routes for tert-butyl 5-(hydroxymethyl)-1,2,3,4-tetrahydropyridine-1-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Core Structure Formation : Start with tetrahydropyridine, introducing the hydroxymethyl group via nucleophilic substitution or oxidation of a precursor (e.g., bromo derivatives as in ).

Protection : React with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) to protect the amine group (analogous to methods in and ).

Purification : Use column chromatography or recrystallization to isolate the product.

- Critical Factors : Temperature control during esterification (0–5°C minimizes side reactions) and stoichiometric ratios (excess tert-butyl chloroformate improves yield). Yield optimization requires monitoring by TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound and confirming structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the tert-butyl group (singlet at ~1.4 ppm) and hydroxymethyl protons (δ 3.5–4.0 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., calculated for CHNO: 227.15 g/mol).

- HPLC : Assess purity (>95% for research-grade material).

- IR Spectroscopy : Identify carbonyl (C=O) stretch (~1680–1720 cm) from the carbamate group .

Q. What are the stability considerations for storing and handling this compound?

- Methodological Answer :

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the carbamate group.

- Decomposition Risks : Sensitive to strong acids/bases (e.g., TFA or NaOH can cleave the tert-butyl group). Stability tests under varying pH (3–9) show degradation at extremes .

Advanced Research Questions

Q. How does the hydroxymethyl group influence reactivity in cross-coupling reactions compared to halogenated analogs (e.g., bromo or boronate derivatives)?

- Methodological Answer :

- Comparative Reactivity : The hydroxymethyl group enables functionalization via oxidation to aldehydes or esterification, whereas bromo derivatives () undergo Suzuki-Miyaura couplings. Boronate esters ( ) facilitate sp-sp cross-couplings.

- Case Study : Oxidizing the hydroxymethyl group to a carbonyl enables condensation reactions (e.g., reductive amination), useful in constructing heterocyclic scaffolds .

Q. What strategies mitigate racemization or stereochemical instability during synthetic modifications?

- Methodological Answer :

- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-tetrahydropyridine derivatives).

- Low-Temperature Reactions : Perform acylations below –10°C to preserve stereochemistry.

- Monitoring : Circular dichroism (CD) or chiral HPLC tracks enantiomeric excess (ee) during steps like hydroxymethyl introduction .

Q. How is this compound utilized as a building block in multi-step syntheses of bioactive molecules?

- Methodological Answer :

- Drug Discovery : The carbamate group serves as a temporary protecting group for amines, enabling selective deprotection in peptide or kinase inhibitor syntheses (e.g., analogs in and ).

- Case Study : In spirocyclic compound synthesis ( ), the tetrahydropyridine core is functionalized via iterative coupling and cyclization steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。